molecular formula C15H17NO2S B12597940 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile CAS No. 646066-74-2

3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile

Cat. No.: B12597940
CAS No.: 646066-74-2
M. Wt: 275.4 g/mol
InChI Key: YFJDDYCJXJYMMH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a cyclohexylidenepropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexylidenepropanenitrile precursor under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to facilitate the formation of the benzenesulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar chlorinating agents, with careful control of temperature and reaction time to ensure high yields and purity. The process may also include purification steps such as distillation under reduced pressure to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile is unique due to its combination of the benzenesulfonyl group with the cyclohexylidenepropanenitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

646066-74-2

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-cyclohexylidenepropanenitrile

InChI

InChI=1S/C15H17NO2S/c16-11-14(13-7-3-1-4-8-13)12-19(17,18)15-9-5-2-6-10-15/h2,5-6,9-10H,1,3-4,7-8,12H2

InChI Key

YFJDDYCJXJYMMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CS(=O)(=O)C2=CC=CC=C2)C#N)CC1

Origin of Product

United States

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